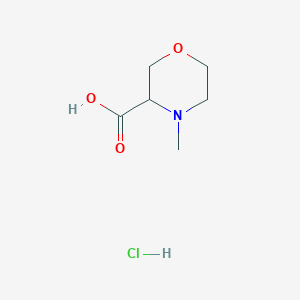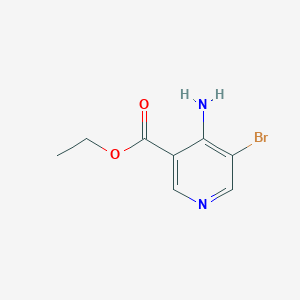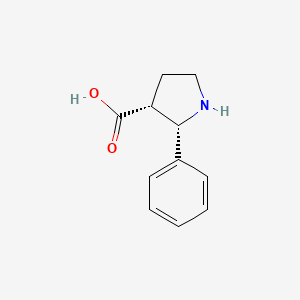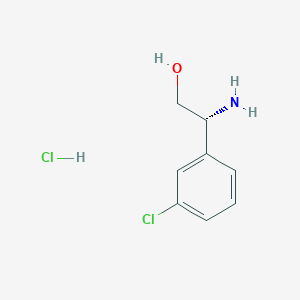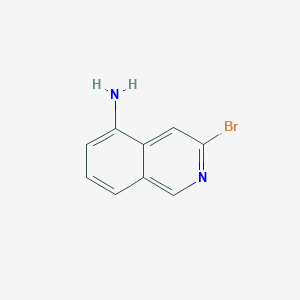
3-Bromoisoquinolin-5-amine
Overview
Description
3-Bromoisoquinolin-5-amine: is an organic compound with the molecular formula C9H7BrN2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the third position and an amine group at the fifth position of the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoquinolin-5-amine can be achieved through several methods. One common method involves the bromination of isoquinoline followed by amination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromoisoquinolin-5-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of isoquinoline.
Reduction Products: Reduced forms of isoquinoline.
Scientific Research Applications
Chemistry: 3-Bromoisoquinolin-5-amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates. It is explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromoisoquinolin-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amine group can participate in various interactions, influencing the compound’s activity and selectivity. The exact pathways and molecular targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor in the synthesis of various compounds.
5-Aminoisoquinoline: Similar to 3-Bromoisoquinolin-5-amine but lacks the bromine atom.
3-Bromoisoquinoline: Similar structure but lacks the amine group at the fifth position.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an amine group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-bromoisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQGQRFILNUXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857499 | |
| Record name | 3-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260860-64-7 | |
| Record name | 3-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


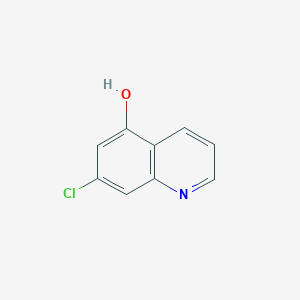
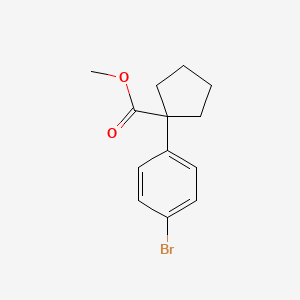
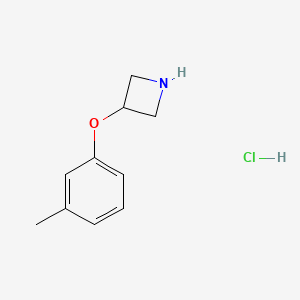
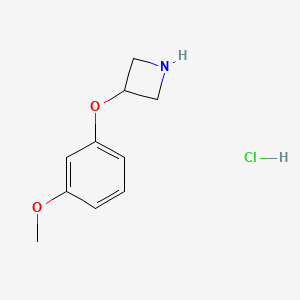

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)
